molecular formula C13H17N3O B13941315 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-64-7

3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13941315
CAS No.: 63990-64-7
M. Wt: 231.29 g/mol
InChI Key: LPFJBUTXCFPAMS-UHFFFAOYSA-N
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Description

3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .

Preparation Methods

The synthesis of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .

Scientific Research Applications

3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. For instance, its binding to opioid receptors can modulate pain signals, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, triggering a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

63990-64-7

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C13H17N3O/c1-15-11-2-3-12(15)9-16(8-11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3

InChI Key

LPFJBUTXCFPAMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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